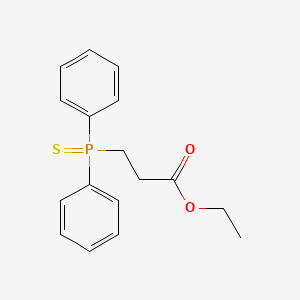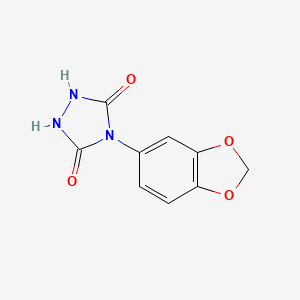
ethyl N-(2,2-dimethylpropanoyl)tryptophanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2,2-dimethylpropanoyl)tryptophanate is a chemical compound that is commonly used in scientific research. This compound is a derivative of tryptophan, an amino acid that is essential for the synthesis of proteins. This compound is a useful tool for researchers due to its unique chemical properties and its ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of ethyl N-(2,2-dimethylpropanoyl)tryptophanate is not fully understood. However, it is known that this compound can interact with biological systems through hydrogen bonding and hydrophobic interactions. This compound can also act as a competitive inhibitor of enzymes and receptors.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. Additionally, this compound can alter the expression of genes involved in cellular metabolism and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl N-(2,2-dimethylpropanoyl)tryptophanate in lab experiments is its high specificity for certain biological targets. This compound can be used to selectively inhibit the activity of enzymes and receptors, allowing researchers to study their functions in greater detail. However, one limitation of using this compound is its potential toxicity to cells and organisms. Careful consideration must be taken when using this compound in experiments to ensure its safety.
Orientations Futures
There are many potential future directions for research involving ethyl N-(2,2-dimethylpropanoyl)tryptophanate. One area of interest is the development of new chemical probes based on this compound. These probes could be used to study the interactions between proteins and small molecules in greater detail. Additionally, researchers could investigate the potential therapeutic applications of this compound in treating diseases such as cancer and neurodegenerative disorders. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on biological systems.
Méthodes De Synthèse
The synthesis of ethyl N-(2,2-dimethylpropanoyl)tryptophanate involves several steps. The first step is the protection of the amino group of tryptophan with a tert-butyloxycarbonyl (Boc) group. This is followed by the addition of a 2,2-dimethylpropanoyl (Dmp) group to the indole ring of tryptophan. The final step involves the esterification of the carboxylic acid group of the protected tryptophan with ethyl alcohol.
Applications De Recherche Scientifique
Ethyl N-(2,2-dimethylpropanoyl)tryptophanate has a wide range of applications in scientific research. It is commonly used as a chemical probe to study the interactions between proteins and small molecules. This compound can also be used to investigate the structure and function of enzymes and receptors. Additionally, this compound can be used to study the effects of small molecule inhibitors on biological systems.
Propriétés
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-5-23-16(21)15(20-17(22)18(2,3)4)10-12-11-19-14-9-7-6-8-13(12)14/h6-9,11,15,19H,5,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJIMHZUBUEXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4940019.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4940024.png)
![1-[(4-bromophenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4940038.png)
![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)
![2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)


